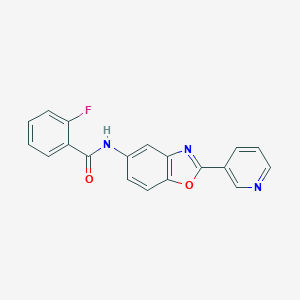

![molecular formula C21H16N2O4S B251788 N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide, also known as MBX-2982, is a small molecule drug that has been developed as a potential treatment for type 2 diabetes. This drug works by targeting the G protein-coupled receptor GPR119, which is involved in the regulation of glucose metabolism and insulin secretion. MBX-2982 has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Mécanisme D'action

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide works by binding to and activating the GPR119 receptor, which is expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose metabolism. In addition, GPR119 activation also promotes the release of other gut hormones, such as peptide YY (PYY) and cholecystokinin (CCK), which regulate appetite and food intake.

Biochemical and Physiological Effects:

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide has several biochemical and physiological effects that contribute to its anti-diabetic activity. These effects include:

1. Stimulation of insulin secretion: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide activates GPR119 in pancreatic beta cells, leading to the release of insulin in response to glucose.

2. Improvement of glucose tolerance: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide enhances glucose metabolism and reduces blood glucose levels, improving glucose tolerance.

3. Regulation of appetite and food intake: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide promotes the release of gut hormones that regulate appetite and food intake, leading to weight loss and improved metabolic health.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, there are also some limitations to using N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide in laboratory experiments, such as its cost, availability, and potential off-target effects.

Orientations Futures

There are several future directions for research on N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide, including:

1. Clinical trials: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide is currently undergoing clinical trials to evaluate its safety and efficacy in humans. Future studies will be needed to determine the optimal dosage, duration of treatment, and long-term effects of N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide.

2. Combination therapy: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide may be used in combination with other anti-diabetic drugs, such as metformin or GLP-1 receptor agonists, to improve glycemic control and reduce the risk of complications.

3. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the anti-diabetic effects of N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide, including its effects on intracellular signaling pathways and gene expression.

4. Alternative applications: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide may have potential applications in other metabolic disorders, such as obesity, dyslipidemia, and non-alcoholic fatty liver disease.

Conclusion:

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide is a promising drug candidate for the treatment of type 2 diabetes, with a unique mechanism of action and favorable safety profile. Further research is needed to fully understand the molecular mechanisms underlying its anti-diabetic effects and to evaluate its efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis include 2-methoxy-4-nitroaniline and 2-bromo-1-benzofuran, which are converted to the corresponding amine and bromide, respectively. The amine is then coupled with thiophene-2-carboxylic acid to form the amide intermediate, which is subsequently reduced to the corresponding amine. The final coupling reaction involves the condensation of the amine with the carboxylic acid to form N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide.

Applications De Recherche Scientifique

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of type 2 diabetes, including cell-based assays, animal studies, and ex vivo experiments. These studies have demonstrated that N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide can stimulate insulin secretion and improve glucose tolerance in a dose-dependent manner. In addition, N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have a favorable safety profile and does not cause hypoglycemia or weight gain.

Propriétés

Formule moléculaire |

C21H16N2O4S |

|---|---|

Poids moléculaire |

392.4 g/mol |

Nom IUPAC |

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H16N2O4S/c1-26-17-12-14(22-21(25)19-7-4-10-28-19)8-9-15(17)23-20(24)18-11-13-5-2-3-6-16(13)27-18/h2-12H,1H3,(H,22,25)(H,23,24) |

Clé InChI |

ZLFAPJWEWBZKED-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3 |

SMILES canonique |

COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)

![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)

![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)

![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B251719.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251720.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B251722.png)

![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251724.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)

![3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B251728.png)

![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B251730.png)

![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)